molecular formula C23H30O3S B2363939 1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-35-1

1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone

Cat. No.: B2363939
CAS No.: 882749-35-1
M. Wt: 386.55
InChI Key: OTNAVAWRACQIHY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound features a 3,4-dimethoxyphenyl group and a pentamethylbenzyl sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone typically involves the following steps:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methylation of a phenol derivative using dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Pentamethylbenzyl Sulfanyl Group: This step involves the reaction of the 3,4-dimethoxyphenyl intermediate with a pentamethylbenzyl thiol or a related sulfanyl reagent under suitable conditions, such as in the presence of a base or a catalyst.

    Formation of the Propanone Backbone:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-ethanone
  • 1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-propanone

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is unique due to its specific structural features, such as the combination of the 3,4-dimethoxyphenyl group and the pentamethylbenzyl sulfanyl group. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3S/c1-14-15(2)17(4)20(18(5)16(14)3)13-27-11-10-21(24)19-8-9-22(25-6)23(12-19)26-7/h8-9,12H,10-11,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNAVAWRACQIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC(=C(C=C2)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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